2-(p-Methoxy-alpha-phenylbenzyl)-3-piperidinol hydrochloride
2-(p-Methoxy-alpha-phenylbenzyl)-3-piperidinol hydrochloride
Brand Name:
Vulcanchem
CAS No.:
19974-73-3
VCID:
VC20816342
InChI:
InChI=1S/C19H23NO2.ClH/c1-22-16-11-9-15(10-12-16)18(14-6-3-2-4-7-14)19-17(21)8-5-13-20-19;/h2-4,6-7,9-12,17-21H,5,8,13H2,1H3;1H
SMILES:
COC1=CC=C(C=C1)C(C2C(CCCN2)O)C3=CC=CC=C3.Cl
Molecular Formula:
C19H24ClNO2
Molecular Weight:
333.8 g/mol
2-(p-Methoxy-alpha-phenylbenzyl)-3-piperidinol hydrochloride
CAS No.: 19974-73-3
Cat. No.: VC20816342
Molecular Formula: C19H24ClNO2
Molecular Weight: 333.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19974-73-3 |
|---|---|
| Molecular Formula | C19H24ClNO2 |
| Molecular Weight | 333.8 g/mol |
| IUPAC Name | 2-[(4-methoxyphenyl)-phenylmethyl]piperidin-3-ol;hydrochloride |
| Standard InChI | InChI=1S/C19H23NO2.ClH/c1-22-16-11-9-15(10-12-16)18(14-6-3-2-4-7-14)19-17(21)8-5-13-20-19;/h2-4,6-7,9-12,17-21H,5,8,13H2,1H3;1H |
| Standard InChI Key | SZIYXCDTWNSQMY-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C(C2C(CCCN2)O)C3=CC=CC=C3.Cl |
| Canonical SMILES | COC1=CC=C(C=C1)C(C2C(CCCN2)O)C3=CC=CC=C3.Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator